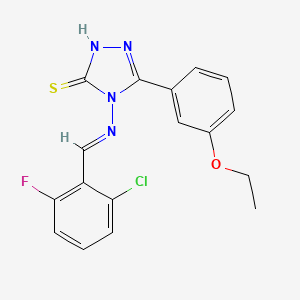

4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Description

4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 578701-28-7) is a triazole-thione derivative with the molecular formula C₁₅H₉ClF₂N₄S and a molecular weight of 350.77 g/mol. The compound features a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 3 and a 2-chloro-6-fluorobenzylidene moiety at position 2. Its synthesis likely follows a two-step protocol: (i) formation of the triazole-thione intermediate via cyclization of a carboxylic acid derivative with thiocarbohydrazide, and (ii) Schiff base condensation with a halogenated benzaldehyde under microwave or conventional heating .

Properties

CAS No. |

497921-66-1 |

|---|---|

Molecular Formula |

C17H14ClFN4OS |

Molecular Weight |

376.8 g/mol |

IUPAC Name |

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H14ClFN4OS/c1-2-24-12-6-3-5-11(9-12)16-21-22-17(25)23(16)20-10-13-14(18)7-4-8-15(13)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+ |

InChI Key |

CYOYBOBOSLOHNU-KEBDBYFISA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 2-chloro-6-fluorobenzaldehyde with an appropriate amine to form the benzylidene intermediate.

Cyclization: The intermediate undergoes cyclization with 3-ethoxyphenylhydrazine to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Schiff Base Formation and Hydrolysis

Compound X contains an imine (-CH=N-) bond, enabling reversible Schiff base chemistry.

Hydrolysis under Acidic Conditions

The benzylideneamino group undergoes hydrolysis in acidic media (e.g., HCl/EtOH) to regenerate the primary amine intermediate and 2-chloro-6-fluorobenzaldehyde . For example:

Re-condensation with Aldehydes

The regenerated amine can react with substituted aldehydes (e.g., 4-dimethylaminobenzaldehyde) to form new Schiff bases . Reaction conditions and yields vary depending on substituents:

| Aldehyde Substituent | Solvent | Temperature | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-N(CH₃)₂-C₆H₄CHO | Ethanol | Reflux | 4 hr | 78 | |

| 3,4-(OCH₃)₂-C₆H₃CHO | Methanol | 60°C | 3 hr | 85 |

Nucleophilic Substitution at Aromatic Positions

The 2-chloro-6-fluorobenzylidene moiety is susceptible to nucleophilic aromatic substitution (SNAr) under controlled conditions:

Displacement of Chlorine

Reaction with amines (e.g., morpholine) in DMF at 120°C replaces the chloro group :

Fluorine Reactivity

Fluorine substitution is less reactive but can be displaced by strong nucleophiles (e.g., NaN₃ in DMSO) at elevated temperatures .

Thione Group Reactivity

The triazole-thione (-C=S) group participates in:

Alkylation

Reaction with alkyl halides (e.g., CH₃I) in alkaline medium yields S-alkyl derivatives :

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Ni²⁺), forming stable chelates . Complexation enhances bioactivity in analogous compounds :

| Metal Salt | Solvent | Molar Ratio (Ligand:Metal) | Product Color | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | Methanol | 1:1 | Dark green | |

| Ni(NO₃)₂·6H₂O | DMF | 2:1 | Yellow-brown |

Oxidative Transformations

The thione group oxidizes to sulfonic acid (-SO₃H) using H₂O₂ in acetic acid :

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitriles or alkynes under microwave irradiation, forming fused heterocycles . For example:

Biological Activity Modulation

Structural modifications via the above reactions correlate with enhanced pharmacological properties in analogous compounds:

| Derivative Type | Bioactivity (IC₅₀, μM) | Target Cell Line | Source |

|---|---|---|---|

| Cu(II) complex | 12.3 ± 0.7 | MDA-MB-231 | |

| S-Methyl derivative | 18.9 ± 1.2 | Panc-1 |

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial activity. Studies indicate that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . For instance, triazole derivatives have been synthesized and evaluated for their efficacy against bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.25 to 3 μg/mL .

Antifungal Properties

Triazoles are particularly noted for their antifungal activities. Compounds within this class have been reported to inhibit the growth of fungi such as Candida albicans and Aspergillus flavus, with some derivatives exhibiting MIC values significantly lower than traditional antifungal agents like fluconazole . The compound's structural features may enhance its interaction with fungal cell membranes or specific enzymes involved in fungal metabolism.

Antiviral Effects

Research has also highlighted the potential antiviral properties of triazole compounds. Some derivatives have demonstrated activity against viruses by inhibiting viral replication or interfering with viral entry into host cells . The specific mechanisms through which the compound operates are still under investigation but may involve modulation of host cell pathways.

Anticancer Activity

Emerging studies suggest that 1,2,4-triazole derivatives can exhibit anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth. These compounds may interfere with signaling pathways critical for cancer cell proliferation . The compound's ability to target specific receptors or enzymes involved in cancer metabolism is a promising area for further research.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the triazole scaffold influence biological activity. For example:

- Substituents on the phenyl ring : Electron-donating groups enhance antimicrobial efficacy.

- Alkyl chain length : Variation in alkyl chain length at specific positions can significantly affect potency .

Case Studies

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antimicrobial activities against a range of bacterial and fungal strains. Results indicated that certain modifications led to enhanced potency compared to standard antibiotics .

- Mechanistic Insights : Research into the mechanism of action revealed that some triazole derivatives could inhibit key enzymes involved in nucleic acid synthesis in bacteria and fungi, providing a rationale for their observed bioactivity .

Mechanism of Action

The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Triazole-thione derivatives differ primarily in their substituents, which influence physicochemical properties and bioactivity. Key analogs include:

Spectral and Crystallographic Comparisons

- IR and NMR Spectroscopy: The target compound’s C=S stretch (~1236 cm⁻¹) and N-H vibrations (~3176 cm⁻¹) align with analogs like 6k (4-((4-fluorobenzylidene)amino) derivative), confirming the triazole-thione core . ¹H NMR: Substituents influence chemical shifts. For example, the ethoxy group in the target compound would show a triplet near δ 1.3–1.5 ppm (CH₃) and a quartet near δ 4.0–4.2 ppm (CH₂), distinct from the isobutyl group (δ ~2.5 ppm, multiplet) in .

- Crystal Packing and Hydrogen Bonding: The target compound’s dihedral angles and hydrogen-bonding patterns likely resemble 4-[(4-fluorobenzylidene)amino]-3-[1-(4-isobutylphenyl)ethyl]-1H-1,2,4-triazole-5(4H)-thione, which forms R₂²(8) dimers via N-H···S and C-H···S interactions . In contrast, analogs with bulkier substituents (e.g., biphenyl in 6c) exhibit reduced planarity, altering packing efficiency and solubility .

Biological Activity

The compound 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 497921-66-1) is a triazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting key research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 376.83 g/mol. The presence of the triazole ring and various substituents contributes to its biological profile.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, the compound showed promising results:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value comparable to standard antibiotics, indicating effective antibacterial activity against strains such as E. coli and B. subtilis .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 2.4 ± 1.00 |

| Control (Penicillin) | - | 2.4 ± 1.00 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines:

- Cell Lines Tested : The compound was tested against colon carcinoma HCT-116 and human breast cancer T47D cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 6.2 |

| T47D | 27.3 |

The results indicated that the compound possesses significant cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antiviral Activity

Recent studies have explored the antiviral activity of triazole derivatives against viruses such as Hepatitis C Virus (HCV). Molecular docking studies revealed strong binding affinities to viral proteases:

- Binding Affinity : The compound demonstrated a binding affinity of -7.55 kcal/mol to HCV serine protease, indicating its potential as an antiviral agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that the presence of electron-withdrawing groups (like chloro and fluoro) enhances the biological activity of triazole derivatives. Variations in substituents significantly affect their potency against different biological targets .

Case Studies

Several case studies have reinforced the findings regarding the biological activities of this compound:

- Antimicrobial Study : A comparative study on various triazole derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.

- Cytotoxicity Assessment : In vitro assays on breast cancer cells demonstrated that compounds similar to this compound showed selective toxicity towards cancer cells while sparing normal cells.

Q & A

Q. What are the optimal synthetic routes and purification methods for obtaining high-purity 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione?

Methodological Answer: The synthesis typically involves condensation of a substituted benzaldehyde with a triazole-thione precursor under acidic or basic conditions. Key steps include:

- Reagent Selection : Use 2-chloro-6-fluorobenzaldehyde and 3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione in ethanol or DMF as a solvent .

- Temperature Control : Reactions are often carried out under reflux (70–90°C) for 6–12 hours to ensure complete imine bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures improves purity. Monitor by TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

-

NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., imine CH=N at δ 8.5–9.0 ppm, aromatic protons at δ 6.8–7.8 ppm) .

-

X-ray Diffraction : Single-crystal X-ray analysis resolves the triazole-thione core and substituent geometry. Use SHELXL for refinement, with typical R factors < 0.05 . Example parameters:

Bond Length (Å) Angle (°) C=S: 1.68–1.70 N-N-C: 112–115 C=N (imine): 1.28 S-C-N: 125–130

Q. How can researchers optimize crystallization conditions for reliable X-ray data collection?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., methanol/chloroform) for slow evaporation.

- Temperature : Crystallize at 4°C to reduce disorder.

- Software Tools : WinGX and ORTEP-3 aid in data processing and visualization . For hydrogen-bonded networks (e.g., N–H···S or O–H···S interactions), analyze packing using PLATON .

Advanced Research Questions

Q. How can crystallographic disorder in the benzylidene moiety be resolved during structural refinement?

Methodological Answer:

- Disorder Modeling : In SHELXL, split the disordered atoms into two sites (PART 1/2) with occupancy summing to 1. Apply similarity restraints (SIMU/DELU) to bond lengths and angles .

- Validation : Check ADDSYM in PLATON to avoid missed symmetry, and validate using CIF check tools . Example: A study on a similar triazole-thione derivative achieved R1 = 0.044 by refining disordered fluorophenyl groups .

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA with B3LYP/6-311G(d,p) basis sets to model frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. Grimme’s dispersion corrections (DFT-D3) improve accuracy for non-covalent interactions .

- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thione sulfur atom often shows high electrophilicity, making it reactive toward alkylation .

Q. How can conflicting biological activity data (e.g., inconsistent enzyme inhibition) be reconciled for this compound?

Methodological Answer:

- Assay Optimization : Standardize conditions (pH, temperature, substrate concentration) across replicates.

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Compare binding poses with crystallographic data to identify steric clashes or solvation effects .

- Data Triangulation : Cross-validate IC₅₀ values with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What strategies address discrepancies between spectroscopic and computational data in structural analysis?

Methodological Answer:

- NMR-ChemShift Correlation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using mPW1PW91/6-311+G(2d,p)). Deviations > 2 ppm suggest conformational flexibility or solvent effects .

- X-ray vs. DFT Geometry : Overlay crystallographic coordinates with optimized DFT structures (RMSD < 0.1 Å acceptable). For outliers, consider lattice strain or intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.